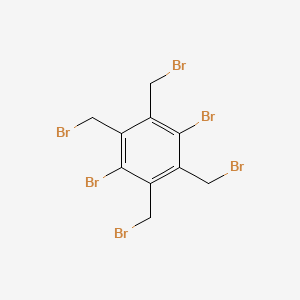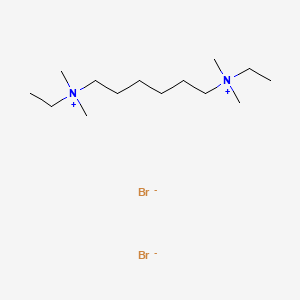
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
Übersicht
Beschreibung
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a brominated aromatic compound with the molecular formula C10H8Br6. It is characterized by the presence of four bromomethyl groups attached to a benzene ring, making it a highly brominated derivative of benzene. This compound is known for its high density and melting point, and it is used in various chemical synthesis applications .
Vorbereitungsmethoden
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene can be synthesized through the bromination of 1,4-dimethylbenzene (p-xylene). The synthetic route involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions typically include a solvent like chloroform and a controlled temperature to ensure complete bromination .
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the continuous addition of bromine to a solution of p-xylene in a suitable solvent, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic reagents. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azidomethyl derivatives, while reduction with LiAlH4 would produce the corresponding methyl derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including polymers and dendrimers.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Wirkmechanismus
The mechanism by which 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene exerts its effects involves the formation of covalent bonds with target molecules. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the modification of proteins, enzymes, and other biological molecules. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene can be compared with other brominated aromatic compounds such as:
1,2,4,5-Tetrakis(bromomethyl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Lacks the bromomethyl groups, resulting in different chemical properties and uses.
1,4-Dibromo-2,5-bis(bromomethyl)benzene:
The uniqueness of this compound lies in its high degree of bromination and the presence of multiple reactive bromomethyl groups, making it a versatile compound for various chemical transformations and applications .
Eigenschaften
IUPAC Name |
1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br6/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEGHOGOADVKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)CBr)CBr)Br)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591050 | |
| Record name | 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36711-70-3 | |
| Record name | 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-[1,2,4]Triazino[5,6-b]indol-3-amine](/img/structure/B3051790.png)

![3-[(2,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B3051793.png)
![7-Methylpyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3051794.png)


![4-fluoro-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B3051801.png)
![9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-](/img/structure/B3051802.png)





![N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide](/img/structure/B3051810.png)
